N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O3S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18206393 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
One pivotal area of research involves the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been studied for their potential to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, with implications for treating conditions like Alzheimer's disease. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, discovering compounds with significant anti-AChE activity. This suggests potential applications in developing treatments for cognitive impairments and dementia (Sugimoto et al., 1990).
Molecular Docking and Enzyme Inhibition
Another research focus is the synthesis and biological evaluation of piperidine derivatives, including their interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Khalid et al. (2014) conducted molecular docking studies to assess the binding interactions of these compounds with AChE and BChE, identifying potent inhibitors which could offer therapeutic benefits for neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Serotonin Receptor Antagonism
Research has also extended into the domain of serotonin receptor antagonism, with compounds like 4-(phenylsulfonyl)piperidines being investigated for their selectivity and bioavailability as 5-HT(2A) receptor antagonists. These findings have implications for developing treatments for psychiatric disorders. Fletcher et al. (2002) highlighted the potential of certain derivatives in this category for further evaluation in animal models, pointing towards their utility in addressing mental health conditions (Fletcher et al., 2002).
Crystal Structure Analysis
The investigation of crystal structures of analogues, such as those studied by Mambourg et al. (2021), contributes to our understanding of the molecular configurations that enhance the activity of these compounds. Such research aids in the design of more effective molecules by revealing the structural features critical for their biological activity (Mambourg et al., 2021).
Antioxidant and Anticholinesterase Activity
The synthesis of sulfonyl hydrazones incorporating piperidine derivatives has been explored for their antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized novel compounds and evaluated their potential, indicating their significance in medicinal chemistry for developing treatments targeting oxidative stress and cholinergic system imbalances (Karaman et al., 2016).
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-15-6-8-16(9-7-15)14(3)19-18(21)17-10-12-20(13-11-17)24(22,23)5-2/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXAWBXPKYENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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